N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide

Catalog No.
S1929215
CAS No.
24488-95-7
M.F
C13H15N3O4S
M. Wt
309.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisox...

CAS Number

24488-95-7

Product Name

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide

IUPAC Name

5-methyl-N-[1-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

InChI

InChI=1S/C13H15N3O4S/c1-8-7-12(16-20-8)13(17)15-9(2)10-3-5-11(6-4-10)21(14,18)19/h3-7,9H,1-2H3,(H,15,17)(H2,14,18,19)

InChI Key

HIPMCUXNGJSHNU-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)NCC2=CC(=NO2)C=O

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C)C2=CC=C(C=C2)S(=O)(=O)N

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound featuring a unique structure that includes an isoxazole ring, an aminosulfonyl group, and a carboxamide functional group. This compound is characterized by its potential biological activity and applications in medicinal chemistry. Its molecular formula can be represented as C14_{14}H16_{16}N4_{4}O3_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Typical for amides and sulfonamides. Key reactions include:

  • Amide Bond Formation: The carboxylic acid moiety can react with amines to form amides through dehydration, typically requiring coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
  • Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, making it a versatile site for further functionalization.
  • Cyclization Reactions: The structure allows for potential cyclization to form more complex ring systems under appropriate conditions.

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide has shown promising biological activities in preliminary studies. It exhibits:

  • Antimicrobial Properties: Similar compounds have been investigated for their ability to inhibit bacterial growth.
  • Anti-inflammatory Effects: The presence of the aminosulfonyl group suggests potential anti-inflammatory activity, which is common among sulfonamide derivatives.
  • Kinase Inhibition: Certain derivatives of isoxazole compounds are known to act as kinase inhibitors, which may indicate a similar mechanism for this compound.

The synthesis of N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide can be approached through several methods:

  • Starting Materials: Begin with 5-methylisoxazole-3-carboxylic acid and 4-aminoethylsulfonamide.
  • Coupling Reaction: Utilize a coupling agent to facilitate the formation of the amide bond between the carboxylic acid and the amine.
  • Purification: The product can be purified using recrystallization or chromatography techniques to isolate the desired compound from by-products.

This compound has potential applications in various fields:

  • Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.
  • Research Tool: Its unique structure allows it to be used in biochemical assays to study enzyme inhibition or cellular responses.

Interaction studies are crucial for understanding how N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide interacts with biological systems:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Investigating how the compound enters cells can help determine its bioavailability and efficacy.

Several compounds share structural similarities with N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspect
SulfanilamideContains sulfonamide groupAntibacterialFirst sulfonamide antibiotic
IsoxazolamideIsoxazole ring and amideAntimicrobialSelective against certain bacteria
BenzamidesBenzene ring with amideAnti-inflammatoryBroad spectrum of activity

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide stands out due to its combination of an isoxazole structure with an aminosulfonyl moiety, potentially enhancing its biological activity compared to simpler analogs.

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

309.07832714 g/mol

Monoisotopic Mass

309.07832714 g/mol

Heavy Atom Count

21

Other CAS

24488-95-7

Dates

Last modified: 07-22-2023

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